Ethyl 3-amino-6-bromobenzofuran-2-carboxylate
Overview
Description
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-bromobenzofuran-2-carboxylate typically involves the bromination of benzofuran derivatives followed by amination and esterification reactions. One common method includes the bromination of 3-amino-benzofuran-2-carboxylic acid, followed by esterification with ethanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogen derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of benzofuran.
Reduction: Hydrogen derivatives of benzofuran.
Substitution: Hydroxyl or alkyl-substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in various biological processes. For example, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 3-aminobenzofuran-2-carboxylate: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
Ethyl 6-bromobenzofuran-2-carboxylate:
Ethyl 3-amino-5-bromobenzofuran-2-carboxylate: Similar structure but with the bromine atom in a different position, leading to variations in its chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethyl 3-amino-6-bromobenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities, including anti-tumor and antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 284.11 g/mol. Its structure features a benzofuran moiety with an amino group at the 3-position and a bromine atom at the 6-position, contributing to its unique reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological processes. Notably, it is believed to inhibit certain enzymes that are crucial for cell proliferation, which underlies its anti-tumor effects. Additionally, it may affect pathways related to bacterial virulence by targeting enzymes critical for the proper folding of virulence factors in pathogenic bacteria like Escherichia coli (EcDsbA) .
1. Anti-Tumor Activity
Research indicates that compounds similar to this compound exhibit promising anti-cancer properties. These compounds have been shown to interact with enzymes involved in tumor growth, potentially leading to inhibited proliferation of cancer cells.
2. Antibacterial Properties
This compound has demonstrated antibacterial activity against various strains of bacteria. Studies have shown that derivatives within this class can effectively inhibit E. coli and Bacillus subtilis, making them candidates for further pharmacological exploration .
Case Study: Antibacterial Activity
In a comparative study, several benzofuran derivatives were synthesized and evaluated for their antibacterial efficacy against E. coli and B. subtilis. The results indicated that compounds derived from benzofuran scaffolds exhibited significant antibacterial activity, with some achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics like penicillin .
Compound | MIC against B. subtilis (µg/mL) | MIC against E. coli (µg/mL) |
---|---|---|
Compound A | 1.25 ± 0.60 | 1.80 ± 0.25 |
Compound B | 1 ± 1.50 | 2.4 ± 1.00 |
This table highlights the effectiveness of these compounds in inhibiting bacterial growth.
Case Study: Anti-Tumor Activity
Another study focused on the anti-tumor potential of this compound analogs demonstrated their ability to induce apoptosis in cancer cell lines through enzyme inhibition pathways. The structural modifications on the benzofuran scaffold were crucial for enhancing potency and selectivity towards tumor cells.
Properties
IUPAC Name |
ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-2-15-11(14)10-9(13)7-4-3-6(12)5-8(7)16-10/h3-5H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYNCRLFMCJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726335 | |
Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887250-14-8 | |
Record name | Ethyl 3-amino-6-bromo-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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